2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
CAS No.: 1040636-29-0
Cat. No.: VC11942577
Molecular Formula: C23H21N3O2S2
Molecular Weight: 435.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040636-29-0 |
|---|---|
| Molecular Formula | C23H21N3O2S2 |
| Molecular Weight | 435.6 g/mol |
| IUPAC Name | 2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H21N3O2S2/c1-3-26-22(28)21-20(18(13-29-21)16-9-5-4-6-10-16)25-23(26)30-14-19(27)24-17-11-7-8-15(2)12-17/h4-13H,3,14H2,1-2H3,(H,24,27) |
| Standard InChI Key | VUZCFBVMEKDYFY-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4)C |
| Canonical SMILES | CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4)C |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to ensure the formation of the desired structure. While specific synthesis protocols for this exact compound are not detailed in the available literature, similar compounds often involve reactions such as nucleophilic substitutions and condensations to form the thieno[3,2-d]pyrimidine core and subsequent attachment of the acetamide moiety .
Potential Biological Activities
Although specific biological activity data for 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide are not readily available, compounds with similar structures have shown potential in various therapeutic areas. For example, thieno[3,2-d]pyrimidine derivatives have been explored for their anti-inflammatory, antimicrobial, and anticancer properties .
Table: Potential Biological Activities of Similar Compounds
| Biological Activity | Example Compounds |
|---|---|
| Anti-inflammatory | Thieno[3,2-d]pyrimidine derivatives |
| Antimicrobial | Thieno[3,2-d]pyrimidine derivatives |
| Anticancer | Thieno[3,2-d]pyrimidine derivatives |
Research Findings and Future Directions
Given the lack of specific research findings on 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide, future studies should focus on its synthesis optimization, structural characterization, and biological activity evaluation. Molecular docking and in vitro assays could provide insights into its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume